molecular formula C10H10F3NO2 B1350620 4-(Trifluoromethyl)phenylurethane CAS No. 23794-73-2

4-(Trifluoromethyl)phenylurethane

Cat. No.: B1350620
CAS No.: 23794-73-2
M. Wt: 233.19 g/mol
InChI Key: JEVZZFDJGJRPMU-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)phenylurethane is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a urethane group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)phenylurethane typically involves the reaction of 4-(trifluoromethyl)phenol with an isocyanate. One common method is the reaction of 4-(trifluoromethyl)phenol with phenyl isocyanate under mild conditions to form the desired urethane compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)phenylurethane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the urethane group to other functional groups.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted phenylurethanes.

Scientific Research Applications

4-(Trifluoromethyl)phenylurethane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)phenylurethane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-(Trifluoromethyl)phenylurethane is unique due to the presence of both the trifluoromethyl and urethane groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

ethyl N-[4-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c1-2-16-9(15)14-8-5-3-7(4-6-8)10(11,12)13/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVZZFDJGJRPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380637
Record name 4-(Trifluoromethyl)phenylurethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23794-73-2
Record name 4-(Trifluoromethyl)phenylurethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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